1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride
Description
1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride is a pyrazole-based amine hydrochloride salt. Its structure features two pyrazole rings: one substituted with ethyl and methyl groups at positions 1 and 3, respectively, and another ethyl-substituted pyrazole linked via a methylene bridge. The hydrochloride salt enhances solubility, a critical property for pharmaceutical applications.
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-4-16-8-11(7-14-16)6-13-12-9-17(5-2)15-10(12)3;/h7-9,13H,4-6H2,1-3H3;1H |
InChI Key |
BBGSKONQOWNHNR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=CN(N=C2C)CC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 1-ethylpyrazole with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through further chemical reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of pyrazole derivatives, where substituent variations significantly alter properties. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Aryl vs. Alkyl Substituents : Compounds like 3a () incorporate aryl groups (e.g., phenyl, chlorophenyl), increasing molecular weight and lipophilicity but reducing synthetic yields (~62–71%) compared to alkyl-substituted analogs. The target compound’s ethyl and methyl groups likely improve solubility and synthetic accessibility .
Physicochemical Properties
- Melting Points : Aryl-substituted analogs (e.g., 3a–3e ) exhibit higher melting points (123–183°C) due to rigid aromatic systems, whereas alkyl-substituted compounds (e.g., the target) are expected to have lower melting points, though data is absent .
- Solubility : The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like 3a , which lack ionizable groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
